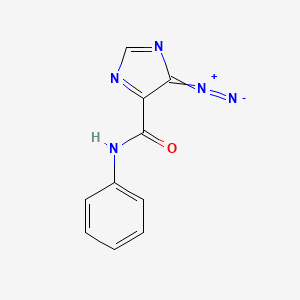![molecular formula C20H16N2S3 B14421419 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline CAS No. 86474-67-1](/img/structure/B14421419.png)
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Using quinoline derivatives as starting materials, nucleophilic substitution reactions can introduce the methylsulfanyl groups.
Cyclization Reactions: Formation of the quinoline ring system through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the quinoline ring or the methylsulfanyl groups to other functional groups.
Substitution: Various substitution reactions can modify the quinoline ring or the methylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Quinoline Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From substitution reactions.
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Some derivatives are investigated for their potential anticancer activities.
Medicine
Pharmaceuticals: Used in the development of drugs for various diseases, including malaria and cancer.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
作用機序
The mechanism of action of 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active site of enzymes.
Intercalate DNA: By inserting themselves between DNA base pairs, affecting replication and transcription.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline is unique due to the presence of multiple methylsulfanyl groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
86474-67-1 |
|---|---|
分子式 |
C20H16N2S3 |
分子量 |
380.6 g/mol |
IUPAC名 |
3-methylsulfanyl-4-(4-methylsulfanylquinolin-3-yl)sulfanylquinoline |
InChI |
InChI=1S/C20H16N2S3/c1-23-17-11-21-16-10-6-4-8-14(16)20(17)25-18-12-22-15-9-5-3-7-13(15)19(18)24-2/h3-12H,1-2H3 |
InChIキー |
MJRUBAZNPRHLBH-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C2=CC=CC=C2N=C1)SC3=C(C4=CC=CC=C4N=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


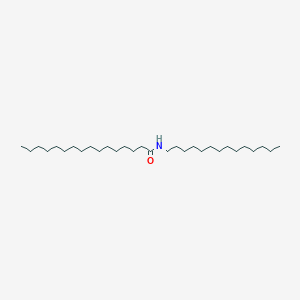
![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
acetonitrile](/img/structure/B14421359.png)
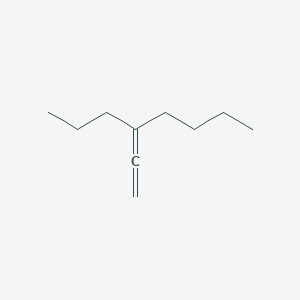
![methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14421370.png)
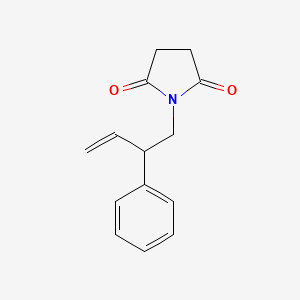
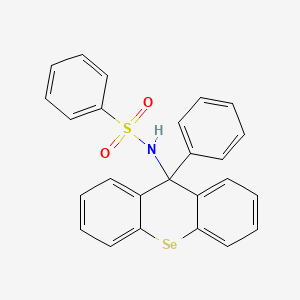
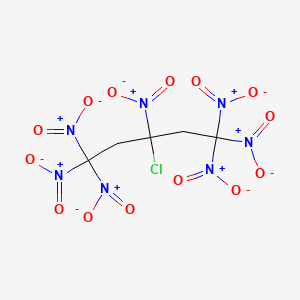
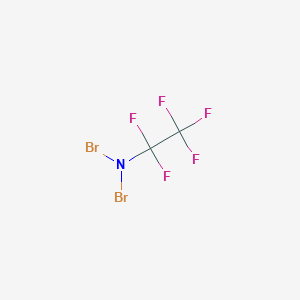
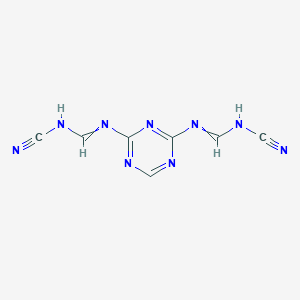
![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)
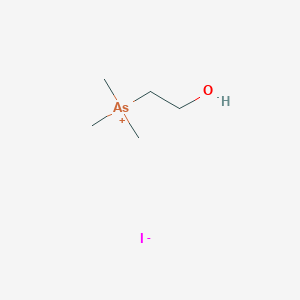
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
